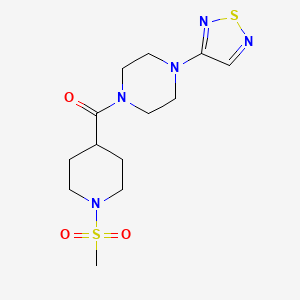

1-(1-甲磺酰基哌啶-4-羰基)-4-(1,2,5-噻二唑-3-基)哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-(1-Methanesulfonylpiperidine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine" is a chemical entity that appears to be related to a class of compounds involving piperazine as a core structure. Piperazine derivatives are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications. Although the specific compound is not directly described in the provided papers, the synthesis and structural analysis of similar piperazine derivatives can offer insights into its chemical behavior and properties.

Synthesis Analysis

The synthesis of piperazine derivatives typically involves nucleophilic substitution reactions. For instance, the synthesis of 1-benzhydryl-4-methanesulfonyl-piperazine is achieved by reacting 1-benzhydryl-piperazine with methyl sulfonyl chloride, as described in the first paper . Similarly, the synthesis of 2-(4-substitutedsulfonyl piperazin-1-yl-methyl)-3-aryl-quinazolin-4(3H)-one involves a multi-step process starting with a reaction between 2-(chloromethyl)-3-arylquinazolin-4(3H)-one and N-BOC piperazine, followed by deprotection and subsequent reaction with benzene/methane sulfonyl chloride . These methods suggest that the synthesis of the compound would likely involve a similar strategy, utilizing sulfonyl chloride derivatives for introducing the methanesulfonyl group.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often characterized by spectroscopic techniques and X-ray crystallography. The first paper reports that the synthesized compound crystallizes in the monoclinic crystal class and exhibits a chair conformation of the piperazine ring, with distorted tetrahedral geometry around the sulfur atom . This information is crucial as it provides a basis for predicting the molecular conformation and potential steric interactions of related compounds, including the one under analysis.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, primarily based on the functional groups attached to the piperazine core. The presence of a methanesulfonyl group, as seen in the compounds discussed in both papers, suggests that the compound may also be reactive towards nucleophiles due to the presence of a good leaving group (sulfonyl chloride) . This reactivity could be exploited in further chemical modifications or in the compound's mechanism of action if it were to be used as a drug.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "1-(1-Methanesulfonylpiperidine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine" are not detailed in the provided papers, the properties of similar compounds can be inferred. Piperazine derivatives generally have moderate to high solubility in polar organic solvents, and their crystalline nature suggests a definite melting point. The presence of a sulfonyl group could increase the compound's acidity and potentially affect its solubility in aqueous solutions .

科学研究应用

合成和生物活性

- 合成了含有哌嗪结构的新型1,3,4-噻二唑酰胺化合物,并显示出对稻瘟病菌(Xanthomonas campestris pv. oryzae)的抑制作用和对烟草花叶病毒的抗病毒活性,展示了在农业生物化学和病毒研究中的潜在应用 (Z. Xia, 2015).

受体结合和药理特征

- 合成了黑皮质素4受体(MC4R)特异性小分子激动剂“THIQ”的哌嗪类似物。这些化合物对MC4R表现出亚微摩尔亲和力的选择性,突出了它们在研究受体-配体相互作用和与MC4R相关的疾病治疗应用中的潜力 (F. Mutulis et al., 2004).

抗菌活性

- 合成了几种1-取代-4-[5-(4-取代苯基)-1,3,4-噻二唑-2-磺酰基]哌嗪衍生物,并显示出更好的抗菌活性,表明它们在开发新型抗菌剂中具有潜在用途 (Wu Qi, 2014).

化学合成和结构分析

- 通过1-二苯甲基哌嗪与甲磺酰氯的亲核取代反应,实现了1-二苯甲基-4-甲磺酰基哌嗪的合成。该化合物的结构使用光谱技术和X射线晶体学阐明,表明其具有进一步化学和药理研究的潜力 (S. Naveen et al., 2007).

新型因子Xa抑制剂

- 研究N,N-二烷基化4-(4-芳基磺酰哌嗪-1-羰基)-苯甲酰胺和相关化合物作为强效因子Xa抑制剂,突出了它们在开发抗凝治疗中的潜力,尽管注意到了口服生物利用度的挑战 (Z. Jia et al., 2004).

属性

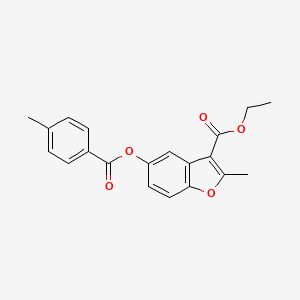

IUPAC Name |

(1-methylsulfonylpiperidin-4-yl)-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O3S2/c1-23(20,21)18-4-2-11(3-5-18)13(19)17-8-6-16(7-9-17)12-10-14-22-15-12/h10-11H,2-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWODDAFQGXKPDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C3=NSN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Methanesulfonylpiperidine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

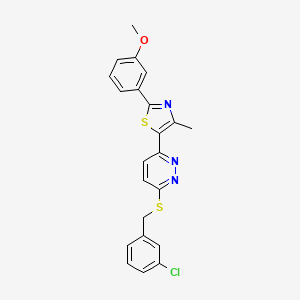

![(Z)-N-Benzyl-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B2552284.png)

![5-(4-Butyl-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B2552286.png)

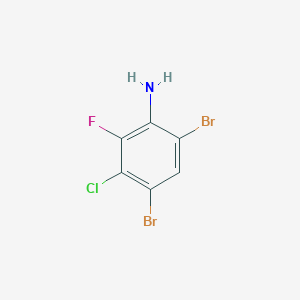

![N',2-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetohydrazide](/img/structure/B2552287.png)

![7-phenyl-2-(prop-2-en-1-yl)-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione](/img/structure/B2552293.png)

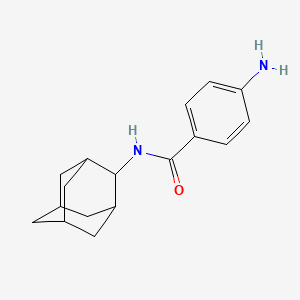

![2-{2-[(4-butylphenyl)amino]-2-oxoethyl}-N-(4-methoxyphenyl)-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/no-structure.png)

![N-[(4-ethylphenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2552295.png)

![5-[[(1S,2S)-2-Aminocyclohexyl]methyl]-2,4-dimethyl-1,2,4-triazol-3-one;hydrochloride](/img/structure/B2552296.png)

![2-methylsulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2552299.png)

![2-[(1-Methylcyclopentyl)oxy]acetic acid](/img/structure/B2552300.png)

![1-allyl-2-[(2-chlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2552305.png)